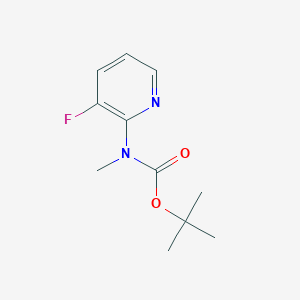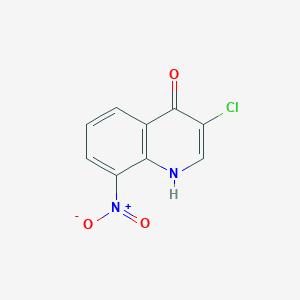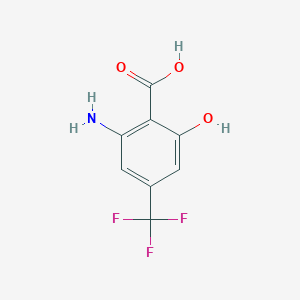
3-(1-ethylpiperidin-4-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-etilpiperidin-4-il)-1H-indol es un compuesto químico que presenta un núcleo indol sustituido con un grupo 1-etilpiperidin-4-il. Los derivados del indol son conocidos por su amplia gama de actividades biológicas y aplicaciones en química medicinal. La presencia del anillo piperidina aumenta aún más su potencial para diversas actividades farmacológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(1-etilpiperidin-4-il)-1H-indol generalmente implica los siguientes pasos:
Formación del núcleo indol: El núcleo indol se puede sintetizar mediante la síntesis de indol de Fischer, que implica la reacción de fenilhidrazina con un aldehído o cetona en condiciones ácidas.
Introducción del anillo piperidina: El anillo piperidina se puede introducir a través de una reacción de sustitución nucleofílica. Por ejemplo, la 1-etilpiperidina se puede hacer reaccionar con un derivado de indol adecuado para formar el compuesto deseado.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(1-etilpiperidin-4-il)-1H-indol puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo para introducir grupos funcionales que contienen oxígeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio para reducir cualquier doble enlace o grupos nitro.
Sustitución: Se pueden realizar reacciones de sustitución nucleofílica para introducir diferentes sustituyentes en los anillos indol o piperidina.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, trióxido de cromo y peróxido de hidrógeno.
Reducción: Gas hidrógeno con paladio sobre carbono, borohidruro de sodio.
Sustitución: Haluros de alquilo, cloruros de acilo y otros electrófilos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales como grupos alquilo, acilo o arilo.
Aplicaciones Científicas De Investigación
3-(1-etilpiperidin-4-il)-1H-indol tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles interacciones con objetivos biológicos, como enzimas y receptores.
Medicina: Se investiga por sus propiedades farmacológicas, incluido su posible uso como analgésico, antiinflamatorio o agente anticancerígeno.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 3-(1-etilpiperidin-4-il)-1H-indol involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El núcleo indol puede imitar la estructura de los ligandos naturales, permitiéndole unirse y modular la actividad de estos objetivos. El anillo piperidina puede mejorar su afinidad de unión y selectividad.
Comparación Con Compuestos Similares
Compuestos similares
3-(1-metilpiperidin-4-il)-1H-indol: Estructura similar pero con un grupo metilo en lugar de un grupo etilo.
3-(1-etilpiperidin-4-il)-1H-azaindol: Contiene un núcleo azaindol en lugar de un núcleo indol.
3-(1-etilpiperidin-4-il)-1H-pirrol: Presenta un núcleo pirrol en lugar de un núcleo indol.
Singularidad
3-(1-etilpiperidin-4-il)-1H-indol es único debido a la combinación específica del núcleo indol y el grupo 1-etilpiperidin-4-il. Esta combinación confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C15H20N2 |
|---|---|
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
3-(1-ethylpiperidin-4-yl)-1H-indole |
InChI |
InChI=1S/C15H20N2/c1-2-17-9-7-12(8-10-17)14-11-16-15-6-4-3-5-13(14)15/h3-6,11-12,16H,2,7-10H2,1H3 |
Clave InChI |
CFXDYDFSEVCSLG-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC(CC1)C2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 1,5-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B11881587.png)
![3,7,9-Trimethylbenzo[G]isoquinoline](/img/structure/B11881599.png)



![2-(Piperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11881611.png)






